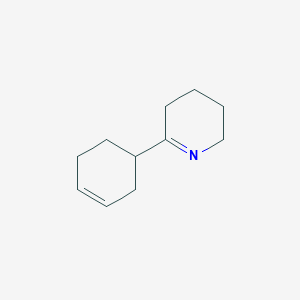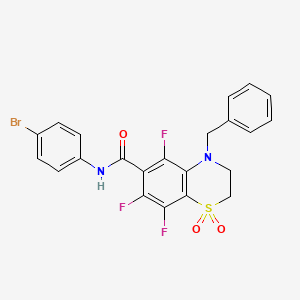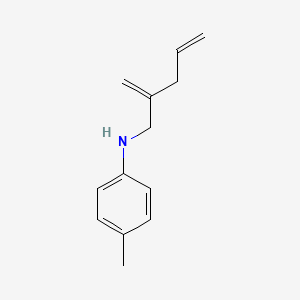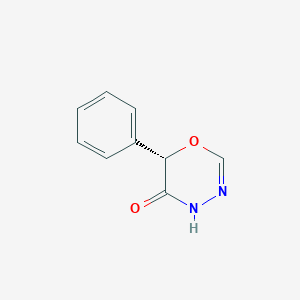![molecular formula C10H7BrN2O3 B12637658 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo- CAS No. 934568-27-1](/img/structure/B12637658.png)
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo- typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 5-bromo-1-hydrogen pyrrolo[2,3-b]pyridine-2-ketone.
Reduction: The ketone is reduced using tin powder and hydrochloric acid in ethanol at 40°C for 2 hours.
Neutralization: The reaction mixture is neutralized with saturated sodium bicarbonate solution.
Purification: The resulting solid is filtered, dried, and dissolved in chloroform. Copper(II) bromide is added, and the mixture is stirred at 60°C for 2 hours.
Recrystallization: The crude product is purified by recrystallization using a chloroform:hexane mixture.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of FGFRs, making it a candidate for cancer research and therapy.
Medicine: Due to its inhibitory effects on FGFRs, it is being explored for its potential in treating cancers that involve abnormal FGFR signaling.
Industry: The compound’s unique structure makes it valuable for developing new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo- involves its interaction with FGFRs. The compound inhibits the FGFR signaling pathway, which is crucial for cell proliferation, differentiation, and survival. By blocking this pathway, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their migration and invasion .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo- can be compared with other similar compounds, such as:
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: This compound shares a similar core structure but differs in its functional groups, leading to different biological activities.
5-Bromo-7-azaindole: Another related compound with a similar heterocyclic structure, used in different chemical and biological applications.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo- lies in its specific inhibitory activity against FGFRs, making it a promising candidate for cancer therapy research.
Properties
CAS No. |
934568-27-1 |
|---|---|
Molecular Formula |
C10H7BrN2O3 |
Molecular Weight |
283.08 g/mol |
IUPAC Name |
2-(5-bromo-1-methylpyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C10H7BrN2O3/c1-13-4-7(8(14)10(15)16)6-2-5(11)3-12-9(6)13/h2-4H,1H3,(H,15,16) |
InChI Key |
OYPYNNMHCWYLPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1N=CC(=C2)Br)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-bromo-1-(4-methyl-3-nitrophenyl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B12637577.png)
![2-{(4-chlorophenyl)[1-(diphenylmethyl)-1H-tetrazol-5-yl]methyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B12637581.png)
![4-[1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-(methoxymethyl)-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(20),6(22),7,9,17(21),18-hexaen-2-one](/img/structure/B12637600.png)
![[4-(4-propylcyclohexyl)phenyl] 4-pentoxybenzoate](/img/structure/B12637601.png)

![1,2,4-Oxadiazole-3-carboxamide, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12637616.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B12637619.png)





![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-methyl-, methyl ester](/img/structure/B12637649.png)

